molecular formula C9H17LiS2 B14518067 Lithium 2-(3-methylbutyl)-1,3-dithian-2-ide CAS No. 62799-71-7

Lithium 2-(3-methylbutyl)-1,3-dithian-2-ide

Cat. No.: B14518067
CAS No.: 62799-71-7
M. Wt: 196.3 g/mol
InChI Key: SOHJEAFLMLQSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-(3-methylbutyl)-1,3-dithian-2-ide is an organolithium compound that features a lithium atom bonded to a 1,3-dithiane ring substituted with a 3-methylbutyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-(3-methylbutyl)-1,3-dithian-2-ide can be synthesized through the reaction of 2-(3-methylbutyl)-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert atmosphere (e.g., nitrogen or argon) and in a non-polar solvent like hexane or pentane .

Industrial Production Methods

Industrial production of organolithium compounds often involves the direct reaction of lithium metal with the corresponding organic halide. For example, the reaction of 2-(3-methylbutyl)-1,3-dithiane with lithium metal in the presence of a suitable solvent can yield this compound .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(3-methylbutyl)-1,3-dithian-2-ide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.

    Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Deprotonation: Acts as a strong base to deprotonate weak acids.

Common Reagents and Conditions

    Nucleophilic Addition: Typically performed in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Often carried out in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Deprotonation: Requires a non-polar solvent and an inert atmosphere.

Major Products

Scientific Research Applications

Lithium 2-(3-methylbutyl)-1,3-dithian-2-ide is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through nucleophilic addition and substitution reactions. The lithium atom in the compound acts as a strong nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-(2-methylpropyl)-1,3-dithian-2-ide
  • Lithium 2-(3-ethylbutyl)-1,3-dithian-2-ide
  • Lithium 2-(3-methylpentyl)-1,3-dithian-2-ide

Uniqueness

Lithium 2-(3-methylbutyl)-1,3-dithian-2-ide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in organic synthesis. The presence of the 3-methylbutyl group can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications .

Properties

CAS No.

62799-71-7

Molecular Formula

C9H17LiS2

Molecular Weight

196.3 g/mol

InChI

InChI=1S/C9H17S2.Li/c1-8(2)4-5-9-10-6-3-7-11-9;/h8H,3-7H2,1-2H3;/q-1;+1

InChI Key

SOHJEAFLMLQSGV-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)CC[C-]1SCCCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.